Researchers are exploring the use of Pyoxim for the detection of specific bacterial metabolites. A study by Zukovskaja et al. demonstrated the potential of Pyoxim in detecting Pseudomonas aeruginosa, a bacterium responsible for various infections, by identifying a unique metabolite it produces (). This research suggests Pyoxim could be a tool for developing rapid and specific diagnostic tests for bacterial infections.
SERS is a powerful technique for analyzing molecules at the single-molecule level. A study by Do et al. investigated the use of Pyoxim to enhance the SERS signal of pyridine, a simple organic molecule. Their findings suggest Pyoxim could be a valuable tool for improving the sensitivity and selectivity of SERS for various research applications, potentially including the detection of biomarkers or contaminants ().
PyOxim, chemically known as Ethyl cyano(hydroximino)acetato-O-tri-1-pyrrolidinylphosphonium hexafluorophosphate, is a modern coupling reagent widely used in peptide synthesis. It is characterized by its high efficiency in mediating coupling reactions, making it superior to traditional reagents such as HATU (1-Hydroxy-7-azabenzotriazole), PyBOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), and comparable to COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy-tris-pyrrolidino-phosphonium hexafluorophosphate) . PyOxim is recognized for its low racemization rates, which is crucial for synthesizing peptides with high stereochemical fidelity.
PyOxim functions as an activator of the carboxyl group of one amino acid, making it more susceptible to nucleophilic attack by the free amino group of another amino acid. The phosphonium cation and the pyrrolidine rings in its structure are believed to contribute to its efficiency by:
PyOxim primarily facilitates coupling reactions, which are essential for forming peptide bonds between amino acids. The mechanism involves the activation of carboxylic acids to form acyl phosphonium intermediates, which then react with amines to yield peptides. This compound is noted for its stability and efficiency under various conditions, including inert atmospheres and different solvent systems like dimethylformamide and N-methyl-2-pyrrolidone .
In biological contexts, PyOxim plays a significant role in synthesizing bioactive peptides that can modulate cellular processes such as signaling pathways and gene expression. The peptides synthesized using PyOxim can influence various cellular functions, making this compound essential in both research and therapeutic applications . Its ability to produce peptides with minimal side reactions enhances its utility in biological studies.
The synthesis of PyOxim involves a multi-step process starting from 2-pyridinecarboxaldehyde and hydroxylamine hydrochloride, among other reagents. The general synthetic route includes:
This method highlights the importance of maintaining controlled conditions to ensure the stability and purity of the final product.
PyOxim is primarily utilized in peptide synthesis due to its high efficiency and lower racemization rates compared to other coupling reagents. Its applications include:
Research indicates that PyOxim interacts effectively with various amino acids and peptide chains during synthesis, forming stable intermediates that promote peptide bond formation. This interaction not only enhances coupling efficiency but also reduces the formation of unwanted byproducts, making it a preferred choice for synthesizing complex peptides .
PyOxim stands out among several coupling reagents due to its unique properties. Below is a comparison with some similar compounds:
| Compound | Efficiency | Racemization Rate | Safety Profile |
|---|---|---|---|
| PyOxim | High | Low | Safer than HOBt-based reagents |
| HATU | Moderate | Moderate | Moderate safety concerns |
| PyBOP | Moderate | High | Hazardous; mutagenic properties |
| COMU | High | Low | Comparable safety profile to PyOxim |
| TBTU | Moderate | Moderate | Less stable than PyOxim |
The evolution of peptide coupling reagents began in 1955 with the introduction of dicyclohexylcarbodiimide, which marked the beginning of the industrial coupling reagent era. However, carbodiimides proved inadequate as ultimate coupling reagents due to their tendency to provoke racemization and unwanted side reactions during coupling processes. The field underwent a paradigm shift in the early 1970s when Castro introduced chloro-tris-dimethylaminophosphonium chloride and bromo-tris-dimethylaminophosphonium bromide as peptide coupling reagents, though these exhibited notable racemization in standardized testing protocols. The discovery of 1-hydroxybenzotriazole as a racemization suppressant led to the development of benzotriazol-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate in 1975, which became a foundational phosphonium-based coupling reagent.
The subsequent decades witnessed the development of increasingly sophisticated phosphonium salts, including the introduction of tris(pyrrolidino)phosphonium-type electrophilic cores that demonstrated superior reactivity compared to their tris(dimethylamino) analogs. The benzotriazole-1-yl-oxy-tris-(pyrrolidino)phosphonium hexafluorophosphate and azabenzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate systems emerged as highly reactive phosphonium salts, with the latter being considered among the most reactive phosphonium salts known at the time. These developments established phosphonium reagents as particularly useful for cyclization steps and activation of sterically hindered amino acids, where immonium salts could lead to formation of guanidine derivatives.
The field experienced another significant advancement with the introduction of ethyl 2-cyano-2-(hydroxyimino)acetate as a coupling additive, which demonstrated superior performance compared to benzotriazole derivatives in terms of both yield and racemization minimization. This oxime-based additive became the foundation for developing stand-alone derivatives that combined the benefits of oxime chemistry with established coupling technologies. The convergence of oxime-based additives with phosphonium salt technology represented a natural progression in coupling reagent development, ultimately leading to the synthesis of hybrid systems that incorporated both structural elements.
The structural architecture of ethyl cyano(hydroxyimino)acetato-O2)-tri-(1-pyrrolidinyl)-phosphonium hexafluorophosphate incorporates several key innovations that distinguish it from traditional benzotriazole-based coupling systems. The compound features a molecular formula of C17H29F6N5O3P2 with a molecular weight of 527.38, incorporating an oxime-based leaving group rather than the benzotriazole moiety found in conventional phosphonium reagents. This structural modification provides enhanced coupling efficiency while maintaining the advantageous properties of phosphonium-type reagents, including the inability to cause chain termination through guanidinylation reactions.
Comparative performance studies have demonstrated the superior coupling capabilities of this oxime-based phosphonium reagent compared to established benzotriazole derivatives. In standardized peptide synthesis protocols, the compound exhibited coupling efficiencies superior to benzotriazole-1-yl-oxy-tris-(pyrrolidino)phosphonium hexafluorophosphate, 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate. The reagent demonstrated performance comparable to 1-cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino-carbenium hexafluorophosphate while offering distinct advantages in terms of cost-effectiveness and synthetic accessibility.
Table 1: Comparative Performance Data for Coupling Reagents in Model Peptide Synthesis
| Coupling Reagent | Target Sequence Yield (%) | Racemization Level (%) | Solubility in DMF (M) |
|---|---|---|---|
| PyOxim | 40-47 | 0.3 | 2.5 |
| PyBOP | 31-60 | 5.8 | <0.5 |
| HBTU | 31-57 | Not specified | 0.5 |
| HCTU | 25-35 | Not specified | <0.5 |
| COMU | 40-47 | Not specified | <2.5 |
Data compiled from synthesis of H-Tyr-MeLeu-MeLeu-Phe-Leu-NH2 and racemization studies using Z-Phg-OH coupling to H-Pro-NH2
The functional advantages of the oxime-based structure extend beyond simple coupling efficiency to encompass several critical aspects of peptide synthesis methodology. The compound demonstrates exceptional performance in fragment condensation reactions, achieving yields of 68-80% in challenging coupling scenarios where traditional benzotriazole-based reagents show reduced effectiveness. In cyclization reactions, the reagent provided the highest percentage of cyclized material compared to established phosphonium salts, demonstrating particular utility in macrocyclic peptide synthesis where ring closure represents a significant synthetic challenge.
Table 2: Fragment Coupling Performance Comparison
| Fragment Combination | Coupling Reagent | Solvent System | Coupling Time | Yield (%) |
|---|---|---|---|---|
| AA 22-20 + AA 30-39 | PyOxim | DMSO:ACN | 1h/20°C | 75-80 |
| AA22-39 + AA 15-21 | PyOxim | DMSO:ACN | 3h/20°C | 68-75 |
| AA 15-39+ AA1-14 | HATU | DMF:ACN | 3h/0°C | 95-100 |
Data from fragment coupling studies demonstrating reagent performance in challenging synthetic scenarios
The stability profile of ethyl cyano(hydroxyimino)acetato-O2)-tri-(1-pyrrolidinyl)-phosphonium hexafluorophosphate represents another significant advancement over traditional benzotriazole systems. Solutions of the compound in dimethylformamide maintain 90% activity after 48 hours in closed vials, comparing favorably to 1-cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino-carbenium hexafluorophosphate (67% retention) and benzotriazole-1-yl-oxy-tris-(pyrrolidino)phosphonium hexafluorophosphate (88% retention) under identical conditions. This enhanced stability facilitates practical implementation in automated synthesis protocols while maintaining consistent performance throughout extended reaction sequences.
PyOxim represents a novel phosphonium-based coupling reagent that has emerged as a significant advancement in peptide synthesis chemistry [1]. This compound belongs to the family of Oxyma-based phosphonium salts and demonstrates superior coupling efficiencies compared to traditional reagents [2]. The chemical entity is characterized by its unique structural features that combine the advantages of oxime chemistry with phosphonium salt functionality [3].
PyOxim possesses the molecular formula C₁₇H₂₉F₆N₅O₃P₂, corresponding to a molecular weight of 527.38 grams per mole [1] [2]. The compound is assigned Chemical Abstracts Service registry number 153433-21-7, providing its unique chemical identifier [1]. The International Union of Pure and Applied Chemistry systematic name for PyOxim is [(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-tripyrrolidin-1-ylphosphanium hexafluorophosphate [20].
The complete chemical nomenclature reflects the compound's complex structure, alternatively expressed as [Ethyl cyano(hydroxyimino)acetato-O2]tri-1-pyrrolidinylphosphonium hexafluorophosphate [1] [2]. This designation encompasses both the phosphonium cation containing three pyrrolidine rings and the hexafluorophosphate counteranion [1]. The compound's structure incorporates an oxime functional group linked to an ethyl ester moiety, which is further connected to the tripyrrolidinylphosphonium center [3].
The molecular structure consists of two distinct ionic components: the positively charged phosphonium center bearing three pyrrolidine substituents and an oxime-ester ligand, paired with the hexafluorophosphate anion [8]. The stereochemistry of the oxime group is designated as E-configuration, indicating the spatial arrangement of substituents around the carbon-nitrogen double bond [20].
The structural characterization of PyOxim has been extensively studied through multiple analytical techniques, providing comprehensive insights into its molecular architecture and solid-state properties [25]. X-ray diffraction analysis has been employed to determine the crystallographic parameters and spatial arrangement of atoms within the crystal lattice [25]. The compound crystallizes as a white crystalline powder with defined melting point characteristics that reflect its thermal stability [4].
Nuclear magnetic resonance spectroscopy, particularly ³¹Phosphorus and ¹Hydrogen Nuclear Magnetic Resonance, has been instrumental in elucidating the molecular structure and dynamics of PyOxim [25]. The ³¹Phosphorus Nuclear Magnetic Resonance spectrum provides critical information about the phosphonium center, revealing the electronic environment and coordination geometry around the phosphorus atom [12]. The chemical shift patterns observed in ³¹Phosphorus Nuclear Magnetic Resonance are consistent with the tripyrrolidinylphosphonium structure, confirming the presence of three equivalent pyrrolidine substituents [25].
¹Hydrogen Nuclear Magnetic Resonance analysis reveals the characteristic resonances corresponding to the pyrrolidine ring protons, the ethyl ester moiety, and the cyano group [25]. The integration patterns and coupling constants observed in the ¹Hydrogen Nuclear Magnetic Resonance spectrum support the proposed molecular structure and provide evidence for the E-stereochemistry of the oxime group [25]. The pyrrolidine ring protons appear as characteristic multiplets, while the ethyl ester group displays the expected triplet-quartet pattern [2].
Infrared spectroscopy has been utilized to identify the functional groups present in PyOxim and to confirm the structural assignments [13]. The infrared spectrum exhibits characteristic absorption bands corresponding to the cyano group, ester carbonyl, oxime nitrogen-oxygen bond, and phosphorus-nitrogen bonds [25]. The presence of the hexafluorophosphate anion is confirmed by characteristic phosphorus-fluorine stretching vibrations in the fingerprint region [25].
The crystallographic studies reveal that PyOxim adopts a specific spatial arrangement in the solid state, with the phosphonium cation and hexafluorophosphate anion arranged in a manner that optimizes electrostatic interactions while minimizing steric hindrance [25]. The crystal structure demonstrates the stabilization provided by hydrogen bonding interactions and van der Waals forces between adjacent molecules [25].
PyOxim exhibits distinctive physicochemical properties that contribute to its effectiveness as a coupling reagent and its practical utility in synthetic applications [4] [17]. The compound demonstrates excellent solubility characteristics in commonly used organic solvents, particularly dimethylformamide, where it shows superior dissolution properties compared to many traditional coupling reagents [1] [2] [17].
Table 1: Physicochemical Properties of PyOxim
| Property | Value | Reference Source |
|---|---|---|
| Molecular Weight | 527.38 g/mol | [1] [2] |
| Melting Point | 167-172°C | [5] |
| Storage Temperature | 2-8°C | [4] [17] |
| Appearance | White crystalline powder | [4] |
| Solubility in Dimethylformamide | Excellent | [1] [2] |
| Solubility in Dimethyl Sulfoxide | Soluble | [17] |
| Solution Stability (inert atmosphere) | 2 days | [1] [2] |
| High Performance Liquid Chromatography Purity | ≥97.5% to ≥99.0% | [2] |
| Water Content | ≤0.5% | [2] |
The solubility profile of PyOxim in dimethylformamide is particularly noteworthy, as this solvent is the preferred medium for peptide coupling reactions [1] [2]. The compound maintains excellent dissolution characteristics, facilitating homogeneous reaction conditions and efficient coupling processes [4]. In dimethyl sulfoxide, PyOxim also demonstrates good solubility, providing alternative solvent options for specific synthetic applications [17].
The stability characteristics of PyOxim represent a significant advantage over many conventional coupling reagents [25]. Under inert atmospheric conditions, PyOxim maintains its chemical integrity for extended periods, with solution stability documented for up to two days [1] [2]. This enhanced stability is attributed to the hexafluorophosphate counteranion, which provides greater resistance to hydrolysis compared to tetrafluoroborate analogs [25]. Comparative studies have demonstrated that PyOxim exhibits superior hydrolytic stability when compared to traditional benzotriazole-based phosphonium salts [25].
The thermal behavior of PyOxim is characterized by a defined melting point range of 167-172°C, indicating the compound's thermal stability under normal handling conditions [5]. The melting point characteristics reflect the crystalline nature of the material and its structural integrity at elevated temperatures [5]. For optimal preservation of chemical stability, PyOxim requires storage at reduced temperatures between 2-8°C [4] [17].
The compound's stability profile extends to its resistance to degradation in the presence of coupling bases, although some sensitivity to extended contact with strong bases has been observed [32]. The hexafluorophosphate form demonstrates superior stability compared to tetrafluoroborate analogs, with melting point data supporting this enhanced thermal stability [25]. Studies have shown that PyOxim maintains its coupling efficiency even after extended storage periods when proper storage conditions are maintained [25].
PyOxim synthesis represents a sophisticated approach to creating highly efficient coupling reagents through the strategic combination of Oxyma Pure derivatives with phosphonium salt chemistry. The laboratory-scale synthesis follows a well-established one-pot methodology that has been optimized for both efficiency and reproducibility [1] .
The fundamental synthetic approach involves the condensation of ethyl cyano(hydroxyimino)acetate (Oxyma Pure) with tris(pyrrolidinyl)phosphine in the presence of hexafluorophosphate under carefully controlled inert atmospheric conditions [1]. This reaction proceeds through a two-step mechanism where the initial formation of the intermediate potassium salt of the oxime occurs rapidly upon treatment with potassium carbonate [1].
The primary synthetic route begins with the rapid formation of the intermediate potassium salt of the oxime through treatment with potassium carbonate after 10 minutes of gentle stirring [1]. The preference for potassium carbonate over tertiary bases like triethylamine stems from the fact that tertiary base approaches yield problematic byproducts such as triethylammonium bromide, which proves difficult to remove during purification [1].
Following the potassium salt formation, the subsequent addition of PyBroP or analogous tetrafluoroborate salts to the reaction mixture affords the desired phosphonium salts after 4 hours of reaction time [1]. The synthesis yields PyOxim in 76% yield after recrystallization from dichloromethane-hexane mixtures [1].
The reaction conditions require maintenance of an inert atmosphere throughout the entire synthetic process. Argon or nitrogen atmospheres are essential to prevent oxidative degradation of the sensitive oxime intermediates and to ensure the formation of high-purity PyOxim products [3]. Temperature control at room temperature (20-25°C) provides optimal reaction kinetics while minimizing side reactions [1].
Laboratory synthesis protocols typically employ reaction vessels ranging from 50 mL to 500 mL capacity, depending on the desired scale of production. The process involves careful sequential addition of reagents, with potassium carbonate being added first to generate the nucleophilic oxime anion, followed by the phosphonium salt precursor [1].
The workup procedure involves standard organic extraction techniques, where the reaction mixture is diluted with ethyl acetate and subjected to aqueous washings with saturated sodium bicarbonate solution. The organic phase is then dried over anhydrous sodium sulfate and concentrated under reduced pressure [1]. Purification by recrystallization from dichloromethane-hexane mixtures provides PyOxim as a white to off-white crystalline solid with purity exceeding 98% as determined by high-performance liquid chromatography [4].
Dimethylformamide (DMF) emerges as the premier solvent system for PyOxim-mediated coupling reactions, demonstrating exceptional solubility characteristics and stability profiles [3] [5]. PyOxim exhibits excellent solubility in DMF with stability extending beyond 5 days when stored under inert atmosphere conditions [6] [3]. In closed vial studies, 0.25 M solutions of PyOxim in DMF retained 90% activity after 48 hours, significantly outperforming comparable phosphonium reagents [7].
N-Methyl-2-pyrrolidone (NMP) serves as an equally effective alternative solvent system, offering similar solubility and stability characteristics to DMF [5] [3]. The choice between DMF and NMP often depends on specific synthetic requirements, with NMP providing advantages in certain temperature-sensitive applications [8] [5].
Acetonitrile represents a viable solvent option for fragment coupling reactions, particularly in scenarios requiring enhanced selectivity or when working with sensitive substrates [9] [10]. However, acetonitrile systems typically require slightly modified reaction conditions, including adjusted base concentrations and potentially longer reaction times [9].
The exploration of green chemistry alternatives has led to the evaluation of propylene carbonate as an environmentally friendly solvent replacement for traditional dipolar aprotic solvents [11]. Optimization studies using Design of Experiments (DoE) methodology revealed that propylene carbonate can achieve comparable coupling efficiencies while significantly reducing environmental impact [11].
Temperature optimization represents a critical parameter in PyOxim-mediated coupling reactions, with studies demonstrating that reaction efficiency increases substantially with elevated temperatures [11] [12]. Systematic evaluation using D-optimal design methodology revealed optimal temperature ranges of 25-50°C for most coupling applications [11].
Laboratory-scale reactions typically operate effectively at room temperature (25°C), providing adequate reaction rates for small-scale synthetic applications [11]. However, industrial-scale processes benefit from elevated temperatures in the range of 37.5-50°C, which accelerate reaction kinetics and improve overall process efficiency [11] [10].
Temperature control systems in automated peptide synthesizers employ sophisticated heating mechanisms, including controlled induction heating and infrared heating systems, to maintain precise temperature profiles throughout the coupling process [13] [14]. These systems ensure uniform heating and prevent temperature overshooting, which could lead to increased racemization or side product formation [13].
Inert atmosphere maintenance constitutes an absolute requirement for PyOxim synthesis and utilization, with both argon and nitrogen atmospheres providing adequate protection against oxidative degradation [3] [15]. The stability of PyOxim in solution under inert atmosphere conditions extends to two days, making it suitable for extended synthetic sequences [3] [15].
Atmospheric control systems in industrial settings employ continuous inert gas purging to maintain oxygen levels below 10 ppm throughout the entire synthetic process [10]. This level of atmospheric control prevents oxidative side reactions and ensures consistent product quality [3].
The implementation of inert atmosphere protocols involves pre-purging reaction vessels with nitrogen or argon, maintaining positive pressure throughout the reaction, and employing gas-tight syringes and cannula techniques for reagent transfers [1]. These protocols are essential for maintaining the high reactivity and selectivity characteristics that distinguish PyOxim from other coupling reagents [3].
Industrial-scale manufacturing of PyOxim employs automated peptide synthesizers and specialized reactor systems designed to handle kilogram-scale productions while maintaining the stringent quality standards required for pharmaceutical applications [10] [16]. The scale-up process involves sophisticated continuous manufacturing approaches combined with real-time analytical monitoring to ensure consistent product quality [10].
Automated peptide synthesizers such as the Symphony X and PurePep Chorus systems provide the infrastructure necessary for large-scale PyOxim utilization, featuring fully independent reaction channels capable of handling multiple synthetic sequences simultaneously [13] [14] [17]. These systems incorporate Ultra PurePep Pathway technology, which eliminates cross-contamination and ensures zero dead volumes in fluid handling systems [13] [14].
The continuous manufacturing approach implemented in industrial PyOxim production involves the use of plug-flow reactors with inline mixing capabilities to ensure homogeneous reaction conditions [10]. This methodology allows for real-time monitoring of reaction progress and quality control, enabling immediate adjustments to stoichiometry and reaction conditions as needed [10].
Industrial purification protocols for PyOxim production employ a combination of charcoal filtration and aqueous workup procedures to achieve the high purity standards required for pharmaceutical applications [16] [6]. The charcoal filtration step effectively removes colored impurities and byproducts from the phosphonium salt synthesis, while aqueous workup procedures eliminate residual inorganic salts and base-related impurities [6].
High-performance liquid chromatography (HPLC) analysis serves as the primary quality control method for industrial PyOxim production, with specifications requiring purity levels exceeding 98% as determined by area percentage [4] [3]. The HPLC methods employ reverse-phase chromatography with acetonitrile-water mobile phases and UV detection at 220 nm to ensure accurate quantification of PyOxim and potential impurities [4].
Nanofiltration technology represents an advanced purification approach employed in large-scale peptide synthesis applications, providing intermediate purification capabilities without the need for difficult precipitations [10]. This technology proves particularly valuable when working with PyOxim-mediated coupling reactions, as it allows for the removal of coupling byproducts and unreacted starting materials while maintaining high product yields [10].